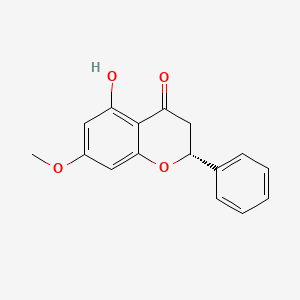
Pinostrobin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5-hydroxy-7-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a member of flavonoids and an ether.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Pinostrobin, a bioflavonoid found in the heartwood of pine and other plants, exhibits a range of pharmacological activities. These include anti-viral, anti-oxidant, anti-leukemic, anti-inflammatory, and anti-aromatase activities. It also acts as an inhibitor of sodium channels and Ca2+ signalling pathways, and inhibits intestinal smooth muscle contractions (Patel, Jaiswal, & Bhutani, 2016).
Cholesterol Regulation
Pinostrobin has been shown to inhibit PCSK9 gene expression in HepG2 cells, thereby exhibiting hypocholesterolemic effects. It modulates the FoxO3a protein, reducing PCSK9 protein levels, and increases LDL receptor activity (Gao et al., 2018).
Osteoporosis Treatment
In vitro studies demonstrate pinostrobin's ability to promote the proliferation, differentiation, and mineralization of pre-osteoblastic MC3T3-E1 cells. This suggests potential applications in treating osteoporosis (Gu, Fu, Yuan, & Liu, 2017).
Pharmacokinetics and Metabolism
Research on rats has provided insights into the pharmacokinetics, tissue distribution, metabolism, and excretion of pinostrobin. Understanding these processes is crucial for its clinical development and application, especially in traditional Chinese medicines (Sun, Liu, & Chen, 2020).
Neuroactive Properties
Pinostrobin inhibits voltage-gated sodium channels in the mammalian brain, indicating potential as a depressant drug that blocks sodium channels (Nicholson, David, Pan, & Liu, 2010).
Anti-Cancer Properties
Studies show pinostrobin's interaction with estrogen receptors and its anti-aromatase activity, suggesting its potential in cancer treatment, particularly in breast cancer (Le Bail, Aubourg, & Habrioux, 2000).
Antiviral Activity
Research on herpes simplex virus-1 (HSV-1) demonstrates that pinostrobin can inhibit viral replication and induce significant morphological changes in the virus, suggesting its use as an antiviral agent (Wu et al., 2011).
Melanogenesis Inhibition
Pinostrobin has been found to inhibit melanin biosynthesis both in vitro and in vivo by suppressing the cAMP–CREB–MITF axis, indicating potential applications in skin depigmentation treatments (Athapaththu et al., 2023).
Anti-Leukemic Properties
Pinostrobin has shown potential as an anti-leukemic agent, particularly in stimulating apoptotic responses in leukemic cells in vitro (Smolarz, Mendyk, Bogucka-Kocka, & Kockic, 2006).
Albumin Binding Characteristics
A comparative analysis of pinostrobin’s interaction with various mammalian albumins has been conducted, providing insights into its potential as a multitherapeutic agent (Feroz, Sumi, Malek, & Tayyab, 2014).
Neuroprotective Effects in Parkinson's Disease Models
Pinostrobin exhibits neuroprotective effects in neurotoxin-induced Parkinson's disease models through the induction of Nrf2, highlighting its potential for therapeutic application in neurodegenerative diseases (Li et al., 2018).
Efflux Pump Inhibition and Antibiofilm Activity
Pinostrobin has demonstrated synergy with antibiotics against various bacteria, including MRSA, and exhibits significant antibiofilm effects, indicating its potential as a nutraceutical to mitigate foodborne pathogens (Christena et al., 2015).
Eigenschaften
Molekularformel |
C16H14O4 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
ORJDDOBAOGKRJV-CQSZACIVSA-N |
Isomerische SMILES |
COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Kanonische SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |
Synonyme |
5-hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one 5-hydroxy-7-methoxyflavanone pinostrobin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






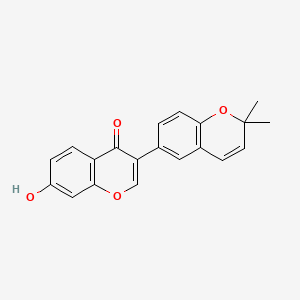
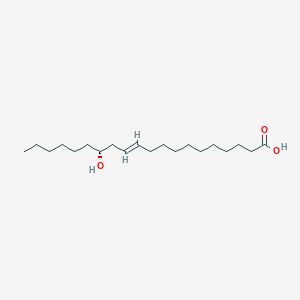
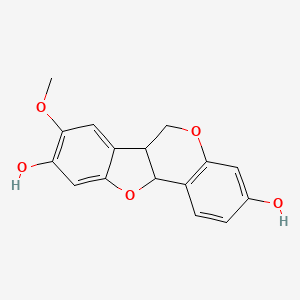
![[(15S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1236170.png)

![5-[(E)-2-bromovinyl]-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1236174.png)
![(1E,19Z,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1236176.png)
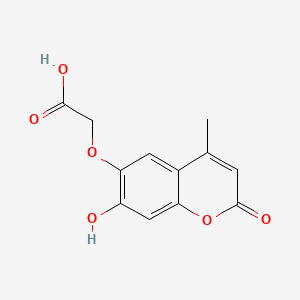
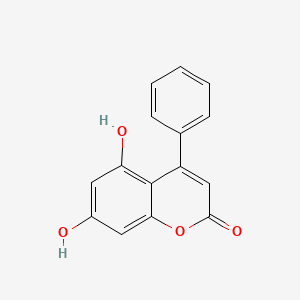
![methyl (1R,12R,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1236180.png)
